3-(2,4-Dibromophenyl)-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-(2,4-Dibromophenyl)-1,2,3-benzotriazin-4(3H)-one is a chemical compound known for its unique structure and properties It is a member of the benzotriazinone family, which is characterized by a triazine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromophenyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 2,4-dibromoaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dibromophenyl)-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dibromophenyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dibromophenyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2,4-Difluorophenyl)-1,2,3-benzotriazin-4(3H)-one
- 3-(2,4-Dimethylphenyl)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
The presence of bromine atoms in 3-(2,4-Dibromophenyl)-1,2,3-benzotriazin-4(3H)-one imparts unique reactivity and properties compared to its chlorinated, fluorinated, or methylated analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
67170-68-7 |
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Molecular Formula |
C13H7Br2N3O |
Molecular Weight |
381.02 g/mol |
IUPAC Name |
3-(2,4-dibromophenyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C13H7Br2N3O/c14-8-5-6-12(10(15)7-8)18-13(19)9-3-1-2-4-11(9)16-17-18/h1-7H |
InChI Key |
GKFZUERYRIWQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=C(C=C(C=C3)Br)Br |
Origin of Product |
United States |
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